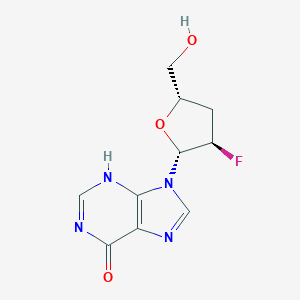

2'-Fluoro-2',3'-dideoxyinosine

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

134892-26-5 |

|---|---|

Fórmula molecular |

C10H11FN4O3 |

Peso molecular |

254.22 g/mol |

Nombre IUPAC |

9-[(2R,3R,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H11FN4O3/c11-6-1-5(2-16)18-10(6)15-4-14-7-8(15)12-3-13-9(7)17/h3-6,10,16H,1-2H2,(H,12,13,17)/t5-,6+,10+/m0/s1 |

Clave InChI |

SLWSQPYUSBXANQ-BAJZRUMYSA-N |

SMILES |

C1C(OC(C1F)N2C=NC3=C2N=CNC3=O)CO |

SMILES isomérico |

C1[C@H](O[C@H]([C@@H]1F)N2C=NC3=C2NC=NC3=O)CO |

SMILES canónico |

C1C(OC(C1F)N2C=NC3=C2NC=NC3=O)CO |

Sinónimos |

2'-fluoro-2',3'-dideoxyinosine |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Fluoro 2 ,3 Dideoxyinosine

Stereoselective Synthesis of 2'-Fluoro-2',3'-dideoxyinosine and Related Fluorinated Dideoxypurines

The stereoselective synthesis of 2'-fluoro-2',3'-dideoxynucleosides is a complex challenge that requires precise control over the stereochemistry at the fluorinated carbon center. Various strategies have been developed to achieve the desired stereoisomers, which are often crucial for biological activity.

One common approach involves the construction of a fluorinated carbocyclic ring, followed by coupling with the desired heterocyclic base. nih.gov However, the stability of the final product can be a significant hurdle, particularly with 3'-fluoro congeners. nih.gov An alternative and often more successful method involves the stereoselective introduction of the fluorine atom onto a pre-existing sugar scaffold. For instance, the synthesis of 2',3'-didehydro-2',3'-dideoxy-2'-fluoronucleosides has served as a basis for creating isosterically substituted 4'-thionucleosides. nih.gov In these syntheses, a key intermediate, such as (2R,4S)-1-O-acetyl-5-O-(tert-butyldiphenylsilyl)-2,3-dideoxy-2-fluoro-2-phenylselenyl-4-thio-β-D-ribofuranoside, can be prepared in a multi-step sequence from a chiral precursor like 2,3-O-isopropylidene-D-glyceraldehyde. nih.gov

The synthesis of 2'-β-fluoro analogues of 2',3'-dideoxyguanosine (B1417426) has been accomplished via two distinct synthetic routes, highlighting the versatility required in this field. tandfonline.com These syntheses underscore the importance of developing multiple pathways to access target molecules, as one route may be more amenable to scale-up or the production of specific analogues. tandfonline.com A highly stereoselective synthesis for anti-HIV 2',3'-dideoxy- and 2',3'-didehydro-2',3'-dideoxynucleosides has also been reported, further expanding the toolkit for medicinal chemists. acs.org The introduction of a 2'-ara fluoro substituent has been shown to increase the activity of purine (B94841) dideoxynucleosides. researchgate.net

Advanced Synthetic Protocols for 2',3'-Dideoxynucleoside Analogues, including Radical Deoxygenation Approaches

The development of advanced synthetic protocols has been instrumental in the efficient production of 2',3'-dideoxynucleoside analogues. Among these, radical deoxygenation reactions have proven to be particularly valuable for removing hydroxyl groups from the sugar moiety.

The Barton-McCombie deoxygenation is a widely used method for the synthesis of 2',3'-dideoxynucleosides from ribonucleosides. mdpi.com This process typically involves the formation of a xanthate derivative at the 2'- and 3'-positions, followed by radical-initiated reduction. mdpi.comnih.govresearchgate.net To improve the safety and environmental profile of this reaction, hazardous reagents like tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) have been successfully replaced with tris(trimethylsilyl)silane (B43935) and 1,1'-azobis(cyclohexanecarbonitrile), respectively. nih.govresearchgate.net A synthetic method for 2',3'-dideoxyinosine (ddI) from inosine (B1671953) was established via radical deoxygenation of N1,5'-O-diprotected-2',3'-bis-S-methyl dithiocarbonate of inosine derivatives using 1-ethylpiperidinium hypophosphite and triethylborane. nih.gov

Radical deoxygenation has also been applied to tertiary alcohols in the sugar moiety of nucleosides. nih.govacs.orgnih.gov For example, the methyl oxalyl esters of 2'-tert-alcohols have been deoxygenated to produce 2'-deoxy-2'-C-methylpyrimidine nucleosides. nih.gov These advanced protocols provide efficient pathways to a wide range of dideoxynucleoside analogues, facilitating the exploration of structure-activity relationships.

An improved protocol for transforming ribonucleosides into 2',3'-dideoxynucleoside and 2',3'-didehydro-2',3'-dideoxynucleoside derivatives has been established, which includes the synthesis of didanosine (B1670492) (ddI). mdpi.com This process can involve the enzymatic deamination of the corresponding adenosine (B11128) analogue to yield the desired inosine derivative in high yield. mdpi.comresearchgate.net

Rational Design and Synthesis of Prodrugs and Modified Congeners

To overcome challenges such as poor metabolic stability and limited cell permeability, the rational design and synthesis of prodrugs and modified congeners of this compound have been actively pursued.

The cycloSal-pronucleotide approach is a "chemical Trojan horse" strategy designed to deliver nucleoside monophosphates into cells, thereby bypassing the often inefficient initial phosphorylation step catalyzed by cellular kinases. nih.govnih.govbenthamdirect.com This method involves masking the phosphate (B84403) group with a lipophilic cycloSal (salicyl alcohol) moiety, which is cleaved inside the cell by a selective chemical hydrolysis to release the active nucleotide. nih.govacs.org

This strategy has been successfully applied to various nucleoside analogues, including 2'-fluorinated-2',3'-dideoxyadenosines. acs.org For instance, cycloSal-pronucleotides of F-ara-ddA, which is an active anti-HIV agent, were found to be about 10-fold more potent than the parent nucleoside. acs.org More strikingly, the cycloSal derivative of the inactive F-ribo-ddA showed significant anti-HIV activity, demonstrating that this approach can overcome metabolic blockades in the formation of the corresponding monophosphate. acs.org The cycloSal pronucleotides also offer the advantage of being resistant to deamination by enzymes like adenosine deaminase (ADA). acs.org

Table 1: Properties of cycloSal-Pronucleotides of Fluorinated Dideoxyadenosine Analogues

| Compound | Parent Nucleoside Anti-HIV Activity | cycloSal-Pronucleotide Anti-HIV Activity | Resistance to Deamination |

|---|---|---|---|

| F-ara-ddA | Active | ~10-fold more potent than parent | Resistant |

| F-ribo-ddA | Inactive | Active (higher than F-ara-ddA) | Resistant |

This table is based on findings from a study on cycloSal-pronucleotides of 2'-fluoro-ara- and 2'-fluoro-ribo-2',3'-dideoxyadenosine. acs.org

Increasing the lipophilicity of nucleoside analogues can enhance their ability to cross cellular membranes, including the blood-brain barrier. nih.gov The introduction of halogens into the purine base is a common strategy to achieve this.

A series of 6-halo-2',3'-dideoxypurine ribofuranosides have been synthesized and evaluated. nih.govnih.gov The lipophilicity of these compounds was found to increase with the size of the halogen atom (I > Br > Cl > F). nih.govnih.gov Notably, 2-amino-6-fluoro- and 6-fluoro-dideoxypurine ribofuranosides demonstrated potent anti-HIV activity comparable to that of 2',3'-dideoxyinosine (ddI). nih.govnih.gov These halogenated compounds can act as lipophilic prodrugs, as they are substrates for adenosine deaminase (ADA), which converts them to ddI or 2',3'-dideoxyguanosine (ddG). nih.govnih.gov

Furthermore, 6-substituted amino analogs of 9-(2,3-dideoxy-2-fluoro-β-D-threo-pentofuranosyl) purines have been synthesized to create lipophilic prodrugs of this compound (F-ddI). nih.gov For example, the ethylamino and dimethylamino derivatives are approximately 100 times more lipophilic than ddI or F-ddI. nih.gov These prodrugs are designed to be hydrolyzed by ADA to release the active F-ddI. nih.gov The 2'-fluoro substitution in these analogues also provides the added benefit of protecting the glycosylic bond from acid-catalyzed cleavage. nih.gov

Table 2: Lipophilicity and ADA Substrate Activity of Halogenated Dideoxypurine Nucleosides

| Compound | Relative Anti-HIV Activity | Lipophilicity Order | Relative Rate of ADA Hydrolysis |

|---|---|---|---|

| 2-amino-6-fluoro-ddP | High | Lower | High |

| 2-amino-6-chloro-ddP | High | Intermediate | Intermediate |

| 6-fluoro-ddP | High | N/A | N/A |

| 2-amino-6-bromo-ddP | Moderate | High | Intermediate |

| 2-amino-6-iodo-ddP | Lower | Highest | Low |

| 6-chloro-ddP | Lower | N/A | N/A |

| 6-bromo-ddP | Lower | N/A | N/A |

| 6-iodo-ddP | Lower | N/A | N/A |

This table is a summary of findings from research on lipophilic halogenated congeners of 2',3'-dideoxypurine nucleosides. nih.govnih.gov

Molecular and Cellular Metabolism of 2 Fluoro 2 ,3 Dideoxyinosine

Cellular Uptake and Intracellular Disposition Pathways, including Passive Diffusion

The entry of 2'-Fluoro-2',3'-dideoxyinosine and its precursors into target cells is a critical first step in its metabolic activation. Research indicates that, unlike naturally occurring nucleosides which often utilize specific transport proteins, the fluorinated dideoxynucleosides primarily rely on passive diffusion to cross the cell membrane.

Studies comparing this compound (F-ddI) with its non-fluorinated analog, 2',3'-dideoxyinosine (ddI), show they are isosteres with almost identical lipophilicity. nih.gov This similarity results in comparable intestinal permeability, suggesting that the addition of the fluorine atom does not hinder its ability to passively diffuse across cellular barriers. drugbank.com

The primary precursor, 2'-Fluoro-2',3'-dideoxyarabinosyladenine (2'-F-dd-ara-A), also enters cells via passive diffusion and does not appear to use the purine (B94841) nucleoside transport carrier system. nih.gov However, its rate of entry is approximately half that of its corresponding non-fluorinated parent compound, 2',3'-dideoxyadenosine (B1670502) (ddAdo). nih.gov Once inside the cell, the disposition of F-ddI is markedly different from that of ddI. Due to its metabolic stability, the clearance of F-ddI is substantially reduced, leading to higher systemic concentrations and prolonged retention within the cell. nih.gov This extended intracellular presence increases the likelihood of its conversion to the pharmacologically active triphosphate form.

| Compound | Cellular Entry Mechanism | Comparative Rate of Entry |

| 2'-F-dd-ara-A | Passive Diffusion | 9.7 pmol/10⁶ cells/min |

| ddAdo | Passive Diffusion | 18.4 pmol/10⁶ cells/min |

Data derived from studies in human T cell lines. nih.gov

Enzymatic Biotransformations and Intracellular Phosphorylation Cascades

Once inside the cell, F-ddI and its precursors are subject to a series of enzymatic transformations that determine their fate—either activation through anabolic pathways or degradation through catabolic pathways.

Adenosine (B11128) deaminase (ADA) is a crucial enzyme in purine metabolism that converts adenosine and its analogs to their corresponding inosine (B1671953) forms. The precursor to F-ddI, 2'-fluoro-2',3'-dideoxyadenosine (B25987) (F-ddA), is a substrate for ADA, which converts it to F-ddI. nih.gov However, the fluorine substitution significantly impacts the efficiency of this reaction. F-ddA is a much poorer substrate for ADA compared to ddAdo, with some studies indicating that the deamination of the fluorinated analog is ten times less rapid. nih.govnih.gov This resistance to deamination means that the precursor, F-ddA, persists longer, allowing for a more direct anabolic activation pathway.

The most significant metabolic advantage of F-ddI is its profound resistance to cleavage by purine nucleoside phosphorylase (PNP). nih.govnih.gov This enzyme is responsible for the rapid degradation of the non-fluorinated analog, ddI, by cleaving the glycosidic bond to release the purine base, hypoxanthine (B114508). nih.gov By resisting PNP-mediated hydrolysis, F-ddI avoids this major catabolic route. nih.govdrugbank.com This resistance is a primary factor contributing to the compound's reduced clearance and prolonged intracellular half-life, ensuring that more of the drug is available for anabolic phosphorylation. nih.gov

| Compound | Susceptibility to PNP Cleavage | Metabolic Consequence |

| This compound (F-ddI) | Highly Resistant | Avoids major catabolic pathway, leading to prolonged intracellular presence. nih.govnih.gov |

| 2',3'-dideoxyinosine (ddI) | High | Rapidly degraded and inactivated. nih.gov |

The conversion of a nucleoside analog to its triphosphate form is essential for its pharmacological activity. This process is catalyzed by a series of cellular kinases. For 2'-fluoro-dideoxynucleosides, the metabolic pathway is notably efficient.

Studies using kinase-deficient cell lines show that the adenosine precursor, 2'-F-dd-ara-A, favors a direct anabolic route that begins with phosphorylation by deoxycytidine kinase (dCK). nih.govpsu.edu This direct phosphorylation is highly efficient. In MOLT-4 cells, this pathway results in an approximately 5-fold greater accumulation of the active triphosphate (2'-F-dd-ara-ATP) compared to the accumulation of ddATP from the parent compound ddAdo over the same period. nih.govpsu.edu

While the precursor is a substrate for dCK, F-ddI itself (formed after deamination) would require phosphorylation through a different route, likely involving a phosphotransferase, similar to the initial step for ddI. nih.gov However, because F-ddI is resistant to the catabolic effects of PNP, a greater proportion of the intracellular pool is available to be shunted into this anabolic pathway, ultimately leading to the accumulation of the active 2'-fluoro-dideoxyadenosine 5'-triphosphate (F-ddATP).

Anabolic and Catabolic Pathways of this compound and its Precursors (e.g., 2'-Fluoro-2',3'-dideoxyarabinosyladenine)

The metabolic pathways of F-ddI and its precursor are characterized by a significant shift from catabolism towards anabolism when compared to their non-fluorinated counterparts.

Catabolic Pathway: The catabolism of the precursor 2'-F-dd-ara-A is significantly slowed by its reduced affinity for ADA. nih.gov The subsequent product, F-ddI, is largely protected from further degradation due to its resistance to PNP. nih.govnih.gov This contrasts sharply with the metabolism of ddAdo, which is rapidly deaminated to ddI, which is in turn efficiently cleaved and inactivated by PNP. nih.gov

Anabolic Pathway: The resistance to catabolism allows a greater flux of the compound through anabolic pathways. The primary anabolic route for the precursor 2'-F-dd-ara-A involves direct phosphorylation by dCK to its monophosphate form (2'-F-dd-ara-AMP), followed by subsequent phosphorylations to the diphosphate (B83284) (2'-F-dd-ara-ADP) and the active triphosphate (2'-F-dd-ara-ATP). nih.govpsu.edu An alternative, less direct pathway mirrors that of ddI: F-ddI is phosphorylated to its monophosphate (F-ddIMP), which is then aminated by adenylosuccinate synthetase and lyase to form 2'-F-dd-ara-AMP, which then enters the same cascade to the active triphosphate. The metabolic stability of F-ddI ensures its availability for this crucial activation sequence.

Impact on Cellular DNA Synthesis Mechanisms

The ultimate mechanism of action for this compound, like other 2',3'-dideoxynucleoside analogs, is the disruption of DNA synthesis. google.com After its intracellular conversion to the active 5'-triphosphate form (generically referred to as F-ddATP), it acts as a potent inhibitor of DNA polymerases, most notably viral reverse transcriptase. medchemexpress.com

F-ddATP functions through a dual mechanism:

Competitive Inhibition: It competes with the natural endogenous deoxynucleoside triphosphate, 2'-deoxyadenosine (B1664071) 5'-triphosphate (dATP), for the active site of the DNA polymerase.

Chain Termination: Once the polymerase incorporates the F-ddATP analog into the growing DNA strand, it halts further elongation. The absence of a hydroxyl group at the 3'-position of the sugar moiety makes it impossible for the polymerase to form the next 3'-5' phosphodiester bond, effectively terminating the chain. medchemexpress.comasm.org

While highly effective against viral reverse transcriptase, these analogs can also interact with cellular DNA polymerases, particularly mitochondrial DNA polymerase γ. asm.org However, studies on related fluorinated nucleosides suggest they are often poor substrates for the primary cellular DNA polymerases responsible for replication and repair, which contributes to their selective activity. asm.org

Effects on Mitochondrial DNA Synthesis Pathways in Cellular Models

The evaluation of this compound (β-F-ddI) in cellular models has revealed a distinct and favorable profile concerning its interaction with mitochondrial DNA (mtDNA) synthesis. Many 2',3'-dideoxynucleoside analogs are known to inhibit the mitochondrial DNA polymerase, polymerase gamma, which can lead to a depletion of mtDNA and subsequent mitochondrial dysfunction. nih.govnih.gov This toxicity is a significant concern for this class of compounds. nih.gov However, studies comparing various fluorinated and unfluorinated dideoxynucleosides have demonstrated that β-F-ddI exhibits minimal to no impact on mitochondrial DNA content. nih.gov

In studies utilizing human lymphoid CEM cells, a direct comparison between several nucleoside analogs highlighted the safety of β-F-ddI with respect to mitochondrial toxicity. nih.gov While compounds like 2',3'-dideoxycytidine (ddC) are potent inhibitors of mtDNA synthesis, the parent compound 2',3'-dideoxyinosine (ddI) is already considered less potent in this regard. nih.govasm.org The addition of a 2'-fluoro group in the β-configuration appears to further mitigate this effect. Research indicates that β-F-ddI produced no suppression of mitochondrial DNA at concentrations as high as 500 µM. nih.gov

This lack of effect on mtDNA content is a critical finding, suggesting a high degree of selectivity. The potential for delayed clinical toxicity with some nucleoside analogs is often linked to their ability to suppress mtDNA content. nih.gov A metric used to evaluate this potential is the ratio of the concentration that inhibits cell growth by 50% (C-IC50) to the concentration that inhibits mtDNA synthesis by 50% (mt-IC50). nih.gov While specific ratios are calculated for other analogs, the fact that β-F-ddI does not inhibit mtDNA synthesis at high concentrations indicates a very favorable profile. nih.gov Further supporting this, studies in MOLT-4 cells have shown that purine dideoxynucleosides, as a group, cause little selective depletion of mtDNA. nih.gov

The mechanism for this reduced mitochondrial toxicity is believed to be a result of poor recognition and utilization by mitochondrial DNA polymerase gamma. This contrasts with its activity at the desired target enzyme. The lack of mtDNA depletion also corresponds with an absence of secondary metabolic consequences, such as a significant increase in lactic acid production, which typically results from a shift to glycolysis when mitochondrial oxidative phosphorylation is impaired due to mtDNA depletion. nih.gov

The table below summarizes findings from a comparative study in CEM cells, illustrating the effect of different nucleoside analogs on mitochondrial DNA content.

| Compound | Concentration (µM) | Effect on Mitochondrial DNA (mtDNA) Content | Source |

| This compound (β-F-ddI) | 500 | No suppression of mtDNA | nih.gov |

| 2',3'-dideoxyinosine (ddI) | Not specified | Less potent inhibitor than ddC | nih.gov |

| 2',3'-dideoxycytidine (ddC) | Not specified | Potent inhibitor of mtDNA synthesis | nih.gov |

| 2'-Fluoro-2',3'-dideoxyadenosine (β-F-ddA) | Not specified | 22,000 times less potent in suppressing mtDNA than ddC | nih.gov |

| 2'-Fluoro-2',3'-dideoxycytidine (β-F-ddC) | Not specified | 5,000 times less potent in suppressing mtDNA than ddC | nih.gov |

Mechanistic Basis of the Antiviral Activity of 2 Fluoro 2 ,3 Dideoxyinosine

Inhibition of Viral Reverse Transcriptase (RT) Activity

2'-F-ddI, like other nucleoside reverse transcriptase inhibitors (NRTIs), must first be anabolically phosphorylated within the host cell to its active triphosphate form. nih.govnih.gov This active metabolite then competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by the viral RT. nih.govdrugbank.com

The primary mechanism by which classical NRTIs, including the parent compound of 2'-F-ddI, didanosine (B1670492) (ddI), exert their antiviral effect is through chain termination. drugbank.compitt.edu Once incorporated into the viral DNA, these nucleoside analogs lack the crucial 3'-hydroxyl (3'-OH) group necessary for the formation of a 5'-3' phosphodiester bond with the next incoming nucleotide. drugbank.com This absence of a 3'-OH group effectively halts the elongation of the DNA chain, leading to premature termination of reverse transcription. drugbank.comgoogle.com The fluorination at the 2' position in 2'-F-ddI enhances its metabolic stability compared to its parent compound, 2',3'-dideoxyadenosine (B1670502) (ddAdo), making it less susceptible to degradation by cellular enzymes. nih.gov

A related compound, 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), showcases a novel and potent mechanism of RT inhibition. Unlike traditional chain terminators, EFdA retains a 3'-OH group. nih.govmdpi.com Its primary mode of action is not immediate chain termination but rather the inhibition of the reverse transcriptase's translocation step. nih.govelsevierpure.comcorevih-bretagne.fr After EFdA is incorporated into the viral DNA, its 4'-ethynyl group interacts with a hydrophobic pocket in the RT active site. corevih-bretagne.frosti.gov This interaction impedes the movement of the enzyme along the nucleic acid template, effectively locking it in a pre-translocation state. osti.govasm.org This prevents the binding of the next dNTP and thus halts further DNA synthesis. corevih-bretagne.fr This mechanism is termed translocation-defective reverse transcriptase inhibition (TDRTI). nih.govelsevierpure.com

The efficiency of an NRTI is determined by its ability to be incorporated by viral RT while being a poor substrate for human DNA polymerases. For EFdA, kinetic studies have shown that its triphosphate form (EFdA-TP) is incorporated by HIV-1 RT more efficiently than the natural substrate, dATP. mdpi.comnih.gov The Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum, is lower for EFdA-TP than for dATP, indicating a higher affinity of the viral enzyme for the inhibitor. nih.gov In contrast, EFdA is a significantly poorer substrate for human DNA polymerases α and β, and while it can inhibit mitochondrial DNA polymerase γ, it does so at much higher concentrations than those required to inhibit HIV-1 RT, suggesting a high selectivity index. asm.orgnih.gov

| Enzyme | Inhibitor | Km (μM) | IC50 (μM) | Note |

| HIV-1 RT | EFdA-TP | 0.06–0.10 | 0.014 | Km is lower than the natural substrate, dATP. nih.gov |

| Human DNA Polymerase α | EFdA-TP | >100 | Shows no significant activity against this cellular polymerase. asm.orgnih.gov | |

| Human DNA Polymerase β | EFdA-TP | >100 | Shows no significant activity against this cellular polymerase. asm.orgnih.gov | |

| Mitochondrial DNA Polymerase γ | EFdA-TP | 10 | Inhibition is over 700-fold greater than for HIV-1 RT. nih.gov |

Interactions with Other Viral Replication Enzymes

The primary target of 2'-F-ddI and its analogs is the viral reverse transcriptase. nih.govdrugbank.com However, the active triphosphate form of these nucleosides can potentially interact with other viral and cellular polymerases. For instance, the parent compound, didanosine, is metabolized to dideoxyadenosine triphosphate (ddATP), which is a competitive inhibitor of the HIV reverse transcriptase. drugbank.com While the focus of research has been on RT, the potential for off-target interactions with other viral enzymes involved in replication remains an area of investigation. Some studies have noted that HIV-1 RT also possesses RNase H activity, which is another potential target for inhibition, although specific inhibition of this function by 2'-F-ddI has not been a primary focus. nih.govmdpi.com

Antiviral Spectrum and Cellular Efficacy against Retroviruses (e.g., HIV-1, HIV-2) in In Vitro Systems

2'-Fluoro-substituted dideoxynucleosides have demonstrated significant antiviral activity against a range of retroviruses in laboratory settings. 2'-fluoro-2',3'-dideoxyguanosine has shown anti-HIV activity in various host cell systems, including ATH8, CEM, and peripheral blood lymphocytes (PBL). tandfonline.com The L-enantiomer of 2',3'-dideoxy-5-fluorocytidine (L-FDDC) has been found to have potent anti-HIV activity against several HIV-1 and HIV-2 strains in different cell cultures, including primary human lymphocytes and macrophages. asm.org

Furthermore, 2'-Fluoro-2',3'-dideoxyarabinosyladenine (F-ddA) has exhibited synergistic antiviral effects when used in combination with other classes of anti-HIV drugs, such as other NRTIs, non-nucleoside reverse transcriptase inhibitors (NNRTIs), and protease inhibitors, without evidence of increased toxicity. nih.gov This suggests its potential utility in combination antiretroviral therapy. Studies have also shown that certain 2'-fluoro-dideoxynucleoside analogs are effective against HIV-1 isolates that are resistant to other drugs like zidovudine (B1683550) (AZT). asm.org

| Compound | Virus | Cell Line | EC50 / EC90 (μM) | Key Finding |

| 2'-fluoro-2',3'-dideoxyguanosine | HIV | ATH8, CEM, PBL | - | Demonstrates anti-HIV activity. tandfonline.com |

| β-L-2',3'-dideoxy-5-fluorocytidine (L-FDDC) | HIV-1, HIV-2 | Various, including primary lymphocytes and macrophages | - | Potent anti-HIV activity. asm.org |

| 2'-Fluoro-2',3'-dideoxyarabinosyladenine (F-ddA) | HIV-1 | - | - | Synergistic effects with other anti-HIV drugs. nih.gov |

| β-L-2′,3′-didehydro-2′,3′-dideoxy-3′-fluoro sugar analogs | HIV-1 (lamivudine-resistant) | - | EC90: 53 to >100 | Reduced potency against lamivudine-resistant strains. asm.org |

Mechanisms of Action against Hepatitis B Virus (HBV) Replication in Cellular Models

The antiviral activity of 2'-fluoro-substituted nucleoside analogs extends to the hepatitis B virus (HBV). The mechanism of action against HBV is similar to that against HIV, targeting the viral polymerase, which has reverse transcriptase activity. asm.org Studies using the HepG2-2.2.15 cell line, which produces HBV, have shown that the 5'-triphosphates of compounds like L-2'-fluoro-2',3'-dideoxy-2',3'-didehydrocytidine (L-2'-Fd4C) and D-2'-fluoro-2',3'-dideoxy-2',3'-didehydro-5-fluorocytidine (D-2'-Fd4FC) inhibit HBV DNA synthesis in a dose-dependent manner. nih.gov This indicates a specific inhibition of the viral polymerase. nih.gov

The antiviral activity is dependent on the intracellular conversion of the nucleoside analog to its active triphosphate form. asm.org For example, unphosphorylated (-)-FTC (a related fluorinated nucleoside) did not inhibit HBV DNA synthesis in an endogenous polymerase assay, highlighting the necessity of this metabolic step. asm.org Certain β-L-2′,3′-didehydro-2′,3′-dideoxy-3′-fluoro nucleoside analogs have shown potency against HBV, with EC90 values as low as 0.25 μM. asm.org

| Compound | Cell Line | EC50 / EC90 (μM) | Key Finding |

| L-2'-Fd4C | HepG2-2.2.15 | EC50: 0.002 | Potent anti-HBV activity. nih.gov |

| L-2'-Fd4FC | HepG2-2.2.15 | EC50: 0.004 | Potent anti-HBV activity. nih.gov |

| D-2'-Fd4FC | HepG2-2.2.15 | EC50: 0.05 | Active D-enantiomer. nih.gov |

| β-l-2′,3′-didehydro-2′,3′-dideoxy-3′-fluoro analogs | HepAD38 | EC90: 0.25 | Inhibited HBV production. asm.org |

Structure Activity Relationships Sar and Conformational Analysis of 2 Fluoro 2 ,3 Dideoxyinosine Analogues

Stereochemical Determinants of Antiviral Potency and Enzyme Interactions (e.g., β-L-enantiomers)

The stereochemistry of the glycosidic bond and the sugar moiety is a critical determinant of the biological activity of nucleoside analogues. While most natural nucleosides and many early synthetic analogues possess the β-D configuration, research has revealed that analogues with the "unnatural" β-L configuration can exhibit potent and sometimes superior antiviral properties. nih.govasm.orggoogle.com

The antiviral activity of L-nucleosides is remarkable because viral enzymes, such as reverse transcriptases, can accommodate these mirror-image molecules, whereas host cell enzymes often cannot, which can lead to a better selectivity index. asm.orgnih.gov For instance, β-L-2',3'-dideoxycytidine (L-ddC) and its 5-fluoro derivative (L-FDDC) have demonstrated potent activity against Human Immunodeficiency Virus type 1 (HIV-1) and Hepatitis B Virus (HBV). asm.orgnih.gov Compared to its β-D counterpart, β-L-ddC analogues showed similar anti-HIV-1 activity, significantly greater anti-HBV activity, and lower toxicity in human bone marrow progenitor cells. nih.gov

Furthermore, the sugar configuration can play a major role in the development of viral resistance. nih.gov HIV-1 strains that are resistant to β-D-ddC have been found to be susceptible to the corresponding β-L analogues. nih.gov This lack of cross-resistance suggests that the binding orientation or interaction of the L-enantiomers within the enzyme's active site is distinct from that of the D-enantiomers. The mode of action for L-nucleosides is generally similar to that of D-nucleosides, involving intracellular phosphorylation to the 5'-triphosphate, which then acts as an inhibitor or a chain-terminating substrate for the viral polymerase. nih.gov The surprising efficacy of β-L-nucleosides has opened a new area in the design of antiviral agents, challenging the long-held belief that only D-isomers are biologically active. nih.gov

Table 1: Comparison of Antiviral Activities of β-D and β-L-dideoxycytidine Analogues This interactive table summarizes the comparative biological activities. You can sort the data by clicking on the column headers.

| Compound | Configuration | Anti-HIV-1 Activity | Anti-HBV Activity | Cellular Toxicity |

|---|---|---|---|---|

| ddC | β-D | Potent | Moderate | Higher |

| L-ddC | β-L | Potent (Similar to β-D) | High (Greater than β-D) | Lower |

| 5-F-ddC | β-D | Potent | - | Higher |

| L-FDDC | β-L | More Potent than L-ddC | - | Lower |

Influence of 2'-Fluorination on Sugar Pucker Conformation (C2'-endo, C3'-endo) and Nucleoside Flexibility

The orientation of the 2'-fluoro substituent determines which conformation is favored. glenresearch.commdpi.com In the ribo configuration (as in 2'-F-RNA), the fluorine atom drives the equilibrium towards the C3'-endo pucker, which is characteristic of A-form DNA and RNA. mdpi.comresearchgate.net Conversely, in the arabino configuration (as in 2'-F-ANA), the fluorine substituent promotes a C2'-endo pucker, which is typical of B-form DNA. mdpi.comresearchgate.net This conformational locking can enhance the stability of the glycosidic bond and increase the molecule's lipophilicity. nih.gov

However, studies on 2'-fluoro-2',3'-dideoxyarabinosyl nucleosides, including the adenine (B156593) (2'-F-dd-araA) and hypoxanthine (B114508) (2'-F-dd-araI) analogues, have shown that the conformational preference is not always rigid. oup.comoup.com X-ray crystal structure analysis of 2'-F-dd-araI revealed a disordered sugar moiety with a mixture of both C2'-endo and C3'-endo conformations. oup.comoup.com Similarly, solution-state NMR studies confirm that while the fluorine atom is a dominant factor, other forces, such as the anomeric effect, also play a role in determining the final conformational equilibrium in solution. nih.gov This suggests that these particular analogues possess a degree of conformational flexibility, which may be important for their interaction with multiple enzymes. oup.comoup.com

Table 2: Influence of 2'-Fluorine Configuration on Preferred Sugar Pucker This interactive table illustrates the conformational preferences based on fluorine's stereochemistry.

| Analogue Type | 2'-Substituent Configuration | Preferred Sugar Pucker | Associated Helix Type |

|---|---|---|---|

| 2'-F-RNA | ribo | C3'-endo (North) | A-form |

| 2'-F-ANA | arabino | C2'-endo (South) | B-form |

| 2'-F-dd-araI | arabino (threo) | Mixture of C2'-endo and C3'-endo | Flexible |

Data sourced from references mdpi.comresearchgate.netoup.comoup.com.

Role of 3'-Hydroxyl and Other Sugar Moiety Substitutions in Enzyme Interactions and Efficacy

The defining feature of 2',3'-dideoxynucleosides is the absence of a 3'-hydroxyl group on the sugar moiety. nih.gov This modification is the cornerstone of their primary mechanism of action as antiviral agents. After being converted to their active triphosphate form by cellular kinases, they are incorporated into the growing viral DNA chain by a viral polymerase. rnasociety.org Because they lack the 3'-OH group necessary to form the next 3'-5' phosphodiester bond, the elongation of the nucleic acid chain is terminated. nih.govrnasociety.org

While the absence of the 3'-OH is crucial, other substitutions on the sugar ring also significantly modulate activity. Replacing the 3'-hydrogen with a fluorine atom, for example, can result in highly selective anti-HIV-1 agents. acs.org The stereochemistry of such substitutions is vital. The interaction with cellular enzymes is also heavily influenced by modifications at the 3'-position. For instance, the cellular protein SAMHD1, which degrades deoxynucleoside triphosphates (dNTPs) to regulate their intracellular levels, cannot hydrolyze analogues that lack a 3'-OH group, such as the triphosphates of didanosine (B1670492) (ddI) and zalcitabine (B1682364) (ddC). plos.org This resistance to degradation by SAMHD1 may contribute to the intracellular persistence and efficacy of these drugs. plos.org The 3'-OH group is proposed to be critical for the correct alignment of the dNTP in the catalytic pocket of SAMHD1. plos.org

The 2'-position is another key site for modification. As discussed, 2'-fluorination impacts conformation and stability. nih.govresearchgate.net The combination of modifications at both the 2' and 3' positions, as seen in 2'-fluoro-2',3'-dideoxyinosine, creates a molecule with enhanced chemical stability against acid-catalyzed hydrolysis compared to its non-fluorinated parent, ddI. researchgate.net This increased stability is a significant advantage for potential oral administration. researchgate.net

Impact of Base Modifications on Biochemical Targeting and Antiviral Efficacy

While sugar modifications are critical for interaction with polymerases and for metabolic stability, modifications to the heterocyclic base (the "nucleobase") determine the analogue's identity as a mimic of adenosine (B11128), guanosine, cytidine (B196190), or thymidine (B127349), and can fine-tune its biochemical targeting and antiviral potency.

For purine (B94841) analogues like this compound, the base is hypoxanthine. The parent compound, 2',3'-dideoxyinosine (ddI), is a prodrug that is ultimately converted intracellularly to the active triphosphate, ddATP. The nature of the purine base is crucial. In one study on 3'-C-methylnucleosides, the adenosine analogue was found to be the most active against several cancer cell lines, with no activity observed for analogues with other nucleobases, highlighting the importance of the base for specific biological targets. nih.gov

Modifications to the base itself can impart novel mechanisms of action. For example, creating N-6-substituted purine analogues can lead to ambiguous base-pairing properties due to tautomerization. nih.gov These analogues can be incorporated into viral nucleic acid and then be ambiguously templated, leading to a massive increase in mutations and ultimately causing "lethal mutagenesis" of the virus. nih.gov

In the context of 2'-fluoro-dideoxy analogues, base modifications have been shown to be critical. In a series of 2'-fluoro-2',3'-dideoxyarabinofuranosylpyrimidines, the cytosine analogue (2'-F-dd-araC) and its 5-fluoro derivative were active against HIV, whereas the corresponding uridine (B1682114) analogues were inactive. nih.gov This demonstrates that the combination of a specific sugar modification (2'-fluoro-2',3'-dideoxyarabinosyl) with a specific base (cytosine or 5-fluorocytosine) is required for antiviral effect in that series. nih.gov The hypoxanthine base in 2'-F-dd-araI confers activity against HIV, similar to its parent compound ddI. oup.comresearchgate.net

Computational and Molecular Modeling Approaches to Elucidate Binding Interactions with Viral and Cellular Enzymes

Computational and molecular modeling have become indispensable tools for understanding the complex interactions between nucleoside analogues and their enzyme targets at an atomic level. nih.govasm.org These approaches provide insights that are often difficult to obtain through experimental methods alone and can guide the rational design of new, more potent inhibitors.

Modeling studies have been successfully used to explain how both D- and L-nucleoside triphosphates can bind to the active site of HIV-1 reverse transcriptase (RT). nih.gov By calculating the binding energies of different conformations, researchers can correlate these energies with the observed in vitro antiviral activity. nih.gov Such models help to visualize how the unnatural L-enantiomers can fit within the catalytic site and explain the structural basis for their activity. nih.govasm.org Furthermore, modeling is crucial for understanding mechanisms of drug resistance. For example, modeling the three-dimensional structure of the HBV polymerase has helped to elucidate how mutations, such as M552V/I, confer resistance to lamivudine (B182088) by sterically hindering the binding of the drug while still allowing the natural substrate (dCTP) to bind. asm.org

These computational methods are also vital for analyzing conformational properties. Modeling can predict the preferred sugar pucker (C2'-endo vs. C3'-endo) influenced by substituents like fluorine and how this pre-organization affects duplex stability when the analogue is incorporated into DNA. oup.com For this compound analogues, modeling can help rationalize the observed mixture of sugar conformations and predict how this flexibility influences binding to different viral and cellular enzymes. glenresearch.comoup.com Insights from modeling interactions with cellular enzymes like SAMHD1 have also been valuable, explaining why certain analogues are or are not substrates based on specific interactions, such as those involving the 2' or 3' sugar moieties. plos.org

Molecular Mechanisms of Viral Resistance and Cross Resistance to 2 Fluoro 2 ,3 Dideoxyinosine

In Vitro Selection and Characterization of Drug-Resistant Viral Strains

The potential for HIV-1 to develop resistance to 2'-Fluoro-2',3'-dideoxyinosine, also referred to as 2'-beta-Fluoro-2',3'-dideoxyadenosine (F-ddA) in some literature, has been investigated through in vitro selection studies. nih.govasm.org In these experiments, wild-type HIV-1 strains, such as HIV-1LAI, are cultured in the presence of gradually increasing concentrations of the drug. nih.govasm.org This process mimics the selective pressure that would occur during therapy.

After multiple passages, typically around 18, viral variants with reduced susceptibility to the compound can be isolated. nih.govasm.org In one such study, after 18 passages, the selected HIV-1 variant exhibited a fourfold decrease in sensitivity to F-ddA compared to the original wild-type virus. nih.govasm.org This level of resistance is considered modest, especially when compared to the rapid emergence of high-level resistance seen with some other nucleoside reverse transcriptase inhibitors (NRTIs). nih.govpnas.org The characterization of these resistant strains involves sequencing the reverse transcriptase (RT) region of the pol gene to identify mutations that may be responsible for the observed resistance. nih.govasm.org

Genetic Analysis of Viral Reverse Transcriptase Mutations Conferring Resistance (e.g., P119S, V179D, L214F, M184V, K65R)

Genetic analysis of F-ddA-resistant HIV-1 variants has identified several key mutations in the reverse transcriptase enzyme. Sequencing of a virus passaged 18 times in the presence of F-ddA revealed amino acid changes at three positions: P119S, V179D, and L214F. nih.govasm.org

P119S: The proline to serine substitution at codon 119 was found to be directly responsible for the reduced sensitivity of HIV-1 to F-ddA. nih.gov This was confirmed through drug sensitivity assays using recombinant infectious clones containing this specific mutation. nih.govasm.org

V179D: The valine to aspartic acid change at codon 179 was also observed in the resistant clones, although it was not present in the initial viral population. nih.govasm.org The V179D mutation has been associated with resistance to non-nucleoside reverse transcriptase inhibitors (NNRTIs). stanford.edu

L214F: The leucine (B10760876) to phenylalanine substitution at codon 214 was present in a majority of the resistant clones. nih.govasm.org

M184V: While not directly selected for by F-ddA in the primary study, the M184V mutation is a well-characterized resistance mutation for several NRTIs, including lamivudine (B182088) (3TC) and emtricitabine (B123318) (FTC). nih.govnih.gov This mutation confers resistance by sterically hindering the binding of certain NRTIs. nih.govmdpi.com Interestingly, the M184V mutation can also increase the sensitivity of HIV to zidovudine (B1683550) (AZT). nih.gov

K65R: The lysine (B10760008) to arginine substitution at codon 65 is another significant NRTI resistance mutation, often selected by drugs like tenofovir, abacavir (B1662851), and didanosine (B1670492) (ddI). nih.govmdpi.comnih.gov The K65R mutation confers broad cross-resistance to many NRTIs by reducing the rate of their incorporation. mdpi.commdpi.comnih.gov

| Mutation | Amino Acid Change | Associated Drug Resistance | Mechanism of Resistance |

|---|---|---|---|

| P119S | Proline to Serine | This compound (F-ddA) | Directly reduces sensitivity to F-ddA |

| V179D | Valine to Aspartic Acid | NNRTIs | Contributes to resistance in combination with other mutations |

| L214F | Leucine to Phenylalanine | This compound (F-ddA) | Observed in F-ddA resistant clones |

| M184V | Methionine to Valine | Lamivudine, Emtricitabine | Steric hindrance of NRTI binding |

| K65R | Lysine to Arginine | Tenofovir, Abacavir, Didanosine | Reduced rate of NRTI incorporation |

Enzymatic Basis of Resistance: NRTI Discrimination and ATP-Mediated Phosphorolytic Excision Mechanisms

There are two primary enzymatic mechanisms by which HIV-1 reverse transcriptase can develop resistance to NRTIs: discrimination and excision.

NRTI Discrimination: This mechanism involves the RT enzyme selectively discriminating against the NRTI analogue in favor of the natural dNTP substrate. nih.govmdpi.com This leads to a decreased rate of incorporation of the inhibitor into the growing viral DNA chain. mdpi.com Mutations like M184V and K65R are classic examples of this mechanism. nih.govmdpi.com The K65R mutation, for instance, reduces the efficiency of incorporation for several NRTIs. mdpi.commdpi.com Similarly, the M184V mutation hinders the binding and incorporation of lamivudine and emtricitabine. nih.gov

ATP-Mediated Phosphorolytic Excision: This mechanism involves the removal of a chain-terminating NRTI monophosphate from the 3' end of the viral DNA. nih.gov This process is essentially a reversal of the polymerization reaction, where ATP acts as the phosphate (B84403) donor. nih.gov Thymidine (B127349) analogue mutations (TAMs), such as M41L, D67N, and T215Y, are well-known to enhance this excision pathway, conferring resistance to drugs like zidovudine (AZT) and stavudine (B1682478) (d4T). asm.orgnih.gov The K65R mutation has been shown to have a reduced capacity for NRTI excision. mdpi.com

Phenomenon of Hypersusceptibility in Specific Mutant Viral Strains (e.g., K65R RT mutation)

An interesting and clinically relevant phenomenon is the hypersusceptibility of certain drug-resistant viral strains to other antiretroviral agents. The K65R mutation, while conferring resistance to several NRTIs, has been shown to cause hypersusceptibility to 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), a potent NRTI. nih.govmdpi.comniph.go.jp

In cell-based assays, viruses containing the K65R mutation are at least 2.5-fold more susceptible to EFdA than wild-type viruses. niph.go.jp The primary mechanism for this hypersusceptibility appears to be a significant decrease in the efficiency of excision of the incorporated drug monophosphate from the terminated DNA chain. nih.govniph.go.jp While the K65R mutation causes only minor changes in the incorporation efficiency of EFdA, the reduced ability of the mutant enzyme to remove the inhibitor leads to a more potent antiviral effect. nih.govniph.go.jp This suggests that F-ddI, being structurally related, might also exhibit enhanced activity against K65R-mutant viruses, although direct evidence is needed.

Cross-Resistance Profiles with Approved Nucleoside Reverse Transcriptase Inhibitors and Other Antiretroviral Classes

Cross-resistance occurs when a mutation that confers resistance to one drug also reduces the susceptibility to another drug. The cross-resistance profile of F-ddA is a critical factor in determining its potential role in combination therapy.

Studies have shown that various infectious clones with single or multiple mutations conferring resistance to other NRTIs, including multi-dideoxynucleoside resistant variants, were generally sensitive to F-ddA. nih.govasm.org This suggests a favorable cross-resistance profile. The P119S mutation, which is the primary mutation associated with F-ddA resistance, does not appear to confer significant cross-resistance to other approved NRTIs. nih.gov

However, the K65R mutation is known to cause cross-resistance to several NRTIs, including didanosine (ddI), abacavir (ABC), lamivudine (3TC), and emtricitabine (FTC). mdpi.comnih.gov Conversely, the K65R mutation and thymidine analog mutations (TAMs) exhibit a bidirectional phenotypic antagonism, meaning the presence of both types of mutations can lead to restored susceptibility to certain drugs. asm.org For instance, K65R can significantly reduce resistance to AZT in viruses that have TAMs. asm.org

The M184V mutation, while conferring high-level resistance to lamivudine and emtricitabine, has minimal impact on the susceptibility to F-ddA's parent compound, didanosine. nih.gov This mutation can, however, suppress resistance to AZT. pnas.orgnih.gov

| Mutation | Cross-Resistance To | Notes |

|---|---|---|

| P119S | Minimal cross-resistance to other NRTIs | Primary resistance mutation for F-ddA |

| K65R | Didanosine (ddI), Abacavir (ABC), Lamivudine (3TC), Emtricitabine (FTC), Tenofovir (TDF) | Can cause hypersusceptibility to EFdA |

| M184V | Lamivudine (3TC), Emtricitabine (FTC) | Can suppress resistance to Zidovudine (AZT) |

| Thymidine Analog Mutations (TAMs) | Zidovudine (AZT), Stavudine (d4T) | Antagonistic with K65R |

Synergistic Antiviral Strategies and Combination Research Involving 2 Fluoro 2 ,3 Dideoxyinosine

In Vitro Evaluation of Synergistic Antiviral Interactions with Mechanistically Diverse Inhibitors

In vitro studies have demonstrated that F-ddA exhibits synergistic antiviral interactions with representatives from each of the major classes of anti-HIV compounds. nih.gov These classes include other nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and protease inhibitors (PIs). nih.gov Importantly, no evidence of antagonistic antiviral activity or synergistic cytotoxicity was observed with any of the tested combinations, highlighting the potential of F-ddA as a component of combination therapy. nih.gov

| Compound | Class | Interaction with F-ddA |

|---|---|---|

| Zidovudine (B1683550) (AZT) | NRTI | Synergistic nih.gov |

| Zalcitabine (B1682364) (ddC) | NRTI | Synergistic nih.gov |

| Lamivudine (B182088) (3TC) | NRTI | Synergistic nih.gov |

Combinations with Non-Nucleoside Reverse Transcriptase Inhibitors (e.g., Nevirapine (B1678648), Costatolide)

Significant synergistic interactions have also been detected when F-ddA is used in combination with non-nucleoside reverse transcriptase inhibitors. nih.gov Notably, strong synergy was observed with nevirapine and costatolide. nih.gov Costatolide, also known as (-)-Calanolide B, and Calanolide A are NNRTIs that have shown promise in combination therapies. wikipedia.org

| Compound | Class | Interaction with F-ddA |

|---|---|---|

| Nevirapine | NNRTI | Synergistic nih.gov |

| Costatolide | NNRTI | Synergistic nih.gov |

Combinations with Protease Inhibitors (e.g., Ritonavir (B1064), Nelfinavir)

The evaluation of F-ddA in combination with protease inhibitors has also yielded positive results. nih.gov The greatest levels of synergistic interaction in this class were seen with ritonavir and nelfinavir. nih.gov These findings support the inclusion of F-ddA in combination regimens that also feature protease inhibitors to target different stages of the HIV life cycle.

| Compound | Class | Interaction with F-ddA |

|---|---|---|

| Ritonavir | Protease Inhibitor | Synergistic nih.gov |

| Nelfinavir | Protease Inhibitor | Synergistic nih.gov |

Theoretical and Experimental Frameworks for Optimizing Combination Regimens to Suppress Resistance Development

The primary goal of combination therapy is to suppress viral replication to a level where the emergence of drug-resistant variants is minimized. The development of resistance to one drug can sometimes be delayed or even suppressed by the presence of another. pnas.org For instance, the use of AZT in combination with FTC (a related fluorinated nucleoside) has been shown to delay the emergence of FTC-resistant virus in vitro. pnas.org

Understanding the genetic pathways to resistance is crucial for designing effective combination therapies. For example, the M184V mutation in the reverse transcriptase gene confers high-level resistance to 3TC and FTC. pnas.org However, this mutation can also suppress resistance to AZT. pnas.org This antagonistic relationship between resistance mutations provides a rationale for using these drugs in combination.

Experimental frameworks for optimizing combination regimens often involve in vitro passage studies where the virus is cultured in the presence of increasing concentrations of single drugs or drug combinations. pnas.orgnih.gov These studies allow researchers to select for resistant variants and analyze the genetic changes responsible for resistance. pnas.orgnih.gov This information is invaluable for predicting which drug combinations are most likely to be effective and durable in a clinical setting. The moderate level of resistance observed for F-ddA in vitro, coupled with a lack of significant cross-resistance conferred by F-ddA-associated mutations, suggests its potential as a valuable component in combination therapies aimed at suppressing resistance. nih.gov

Future Research Trajectories and Emerging Applications of 2 Fluoro 2 ,3 Dideoxyinosine Analogues

Expansion of Antiviral Spectrum to Other Pathogens and Polymerases

While the initial focus for 2'-fluoro-dideoxynucleosides was on HIV, research is expanding to evaluate their efficacy against a broader range of viral pathogens. The core mechanism, inhibition of viral polymerases, is a strategy applicable to numerous viruses that rely on these enzymes for replication.

Studies have demonstrated that various 2'- and 3'-fluoro-substituted dideoxynucleoside analogues possess activity against Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV). nih.gov For instance, 5-hydroxymethyl-3'-fluoro-2',3'-dideoxyuridine and 1-(3-chloro-2,3-dideoxy-β-d-erythro-pentofuranosyl)-5-fluorouracil have shown inhibitory effects against both HBV and HCV without significant cytotoxicity. nih.gov Similarly, certain β-L-2′,3′-didehydro-2′,3′-dideoxy-3′-fluoro analogues have demonstrated the ability to reduce HBV DNA levels in cell culture, with potencies comparable to the established drug lamivudine (B182088). asm.org The activity of 2'-fluoroarabinonucleosides against HBV has also been noted. epo.org

The antiviral spectrum of these compounds extends to other viral families as well. 3'-Fluoro-2'-deoxythymidine (FTdR) has been identified as a potent and selective inhibitor of human adenoviruses (ADV), specifically serotypes ADV2 and ADV3. nih.gov Its mechanism involves the inhibition of viral DNA synthesis. nih.gov Furthermore, the principle of targeting viral polymerases with fluorinated nucleosides has been successfully applied to the Respiratory Syncytial Virus (RSV). A 2'-fluoro-4'-chloromethyl-cytidine analogue (ALS-8112) was found to be a selective and potent inhibitor of the RSV RNA polymerase, acting as a chain terminator of RNA synthesis. plos.org This highlights the potential for designing 2'-fluoro analogues that are highly selective for a specific viral polymerase over host or other viral polymerases. plos.org

| Compound Analogue Class | Target Pathogen | Observed Activity | Reference |

|---|---|---|---|

| 3'-Fluoro-2',3'-dideoxyuridine derivatives | Hepatitis B Virus (HBV), Hepatitis C Virus (HCV) | Moderate anti-HBV activity and weak inhibition of HCV. nih.gov | nih.gov |

| β-L-2′,3′-didehydro-2′,3′-dideoxy-3′-fluoro analogues | Hepatitis B Virus (HBV) | Inhibited HBV production with an EC90 of 0.25 μM. asm.org | asm.org |

| 3'-Fluoro-2'-deoxythymidine (FTdR) | Human Adenovirus (ADV2, ADV3) | Potent inhibition with EC50 values of 0.05 μM and 0.02 μM, respectively. nih.gov | nih.gov |

| 2'-Fluoro-4'-chloromethyl-cytidine (ALS-8112) | Respiratory Syncytial Virus (RSV) | Potent and selective chain terminator of RSV RNA polymerase. plos.org | plos.org |

| 2'-Fluoro-2',3'-unsaturated D-nucleosides | Human Immunodeficiency Virus (HIV-1) | Adenine (B156593) and inosine (B1671953) derivatives showed potent anti-HIV activity with EC50 values of 0.44 μM and 1.0 μM, respectively. nih.gov | nih.gov |

Innovations in Rational Drug Design for Enhanced Efficacy and Metabolic Stability

A key advantage of incorporating a 2'-fluoro group into dideoxynucleosides is the significant enhancement of their metabolic stability. This modification is a cornerstone of rational drug design aimed at creating more robust and effective therapeutic agents. The electron-withdrawing nature of the fluorine atom makes the glycosidic bond more resistant to acid-catalyzed cleavage, a major issue for oral administration of early purine (B94841) nucleosides like didanosine (B1670492) (ddI). researchgate.netnih.gov

Furthermore, 2'-fluoro substitution provides stability against enzymatic degradation. For example, 2'-fluoro-2',3'-dideoxyarabinosyladenine (2'-F-dd-ara-A) is deaminated to its inosine counterpart about 10 times less rapidly than its parent compound, 2',3'-dideoxyadenosine (B1670502) (ddAdo). nih.gov The resulting fluorinated inosine analogue is also resistant to hydrolysis by purine nucleoside phosphorylase (PNP), an enzyme that rapidly degrades ddI. nih.govnih.gov This increased stability leads to substantially reduced clearance from the body and prolonged retention compared to non-fluorinated analogues. nih.gov

Innovations in drug design also involve prodrug strategies to improve properties like cellular uptake. The synthesis of 5'-O-myristoyl analogue derivatives of compounds like 3'-fluoro-2',3'-dideoxythymidine aims to increase lipophilicity, potentially enhancing passage across cell membranes and leading to greater anti-HBV activity. uri.edu Structure-activity relationship (SAR) studies continue to refine these molecules. For instance, in a series of 2'-fluoro-2',3'-unsaturated D-nucleosides, modifications to the purine or pyrimidine (B1678525) base were shown to have a significant impact on anti-HIV-1 activity, with adenine, inosine, and guanine (B1146940) derivatives showing potent effects. nih.gov

| Analogue | Parent Compound | Key Stability Enhancement | Reference |

|---|---|---|---|

| 2'-Fluoro-2',3'-dideoxyinosine (F-ddI) | 2',3'-dideoxyinosine (ddI) | Resistant to acid hydrolysis and degradation by purine nucleoside phosphorylase (PNP). nih.gov | nih.gov |

| 2'-Fluoro-2',3'-dideoxyarabinosyladenine (2'-F-dd-ara-A) | 2',3'-dideoxyadenosine (ddAdo) | 10-fold slower deamination rate and resistance to acid degradation. nih.gov | nih.govpsu.edu |

| 2'-Fluoro-substituted pyrimidines | 2',3'-dideoxycytidine (ddC) | Increased chemical and enzymatic stability, with no detectable deamination by cytidine (B196190) deaminase. nih.gov | nih.gov |

In-depth Characterization of Cellular Interactions and Biological Pathways

The ultimate efficacy of a nucleoside analogue is determined by its journey within the cell: uptake, activation via phosphorylation, and interaction with its viral target, all while minimizing toxicity to the host cell. Research into 2'-fluoro analogues has revealed a favorable metabolic profile.

Unlike some nucleosides that use specific transport carrier systems, 2'-F-dd-ara-A enters cells via passive diffusion. nih.gov Once inside, it undergoes a more direct and efficient anabolic activation compared to its non-fluorinated parent compound. nih.govpsu.edu Studies indicate that 2'-F-dd-ara-A is preferentially phosphorylated to its active triphosphate form, catalyzed initially by the enzyme 2'-deoxycytidine (B1670253) kinase (dCK). nih.govbibliotekanauki.pl This leads to a significantly higher accumulation of the active di- and triphosphate metabolites compared to ddAdo, which is primarily catabolized. nih.gov

A critical aspect of cellular interaction is the potential for toxicity, particularly mitochondrial toxicity, which has been a limiting factor for some earlier nucleoside analogues. Encouragingly, certain 2′,3′-didehydro-2′,3′-dideoxycytidine analogues, including a 3'-fluoro derivative, showed no effect on mitochondrial DNA levels after a 7-day incubation period at concentrations effective against viruses. asm.org This suggests that the structural modifications may reduce the interaction with human mitochondrial DNA polymerase, a key factor in off-target toxicity. Understanding these intricate cellular pathways is crucial for predicting drug-drug interactions, as the co-administration of different nucleoside analogues could potentially lead to competition for the same activating kinases. nih.gov

Development of Novel Methodologies for Overcoming Drug Resistance

The emergence of drug-resistant viral strains is a major challenge in antiviral therapy. Resistance to nucleoside reverse transcriptase inhibitors (NRTIs) in HIV-1 often occurs through two primary mechanisms: discrimination, where the mutated polymerase preferentially binds the natural nucleotide over the drug, and excision, where the polymerase removes the incorporated chain-terminating drug. ucl.ac.uknih.gov

Future research is focused on designing analogues that can evade these resistance mechanisms. The structural modifications in 2'-fluoro analogues offer a promising avenue. For example, a study of 2'-fluoro-2',3'-unsaturated D-nucleosides found that they did not exhibit significant cross-resistance with HIV-1 variants carrying the M184V mutation, a key mutation that confers resistance to lamivudine. nih.gov This suggests that the unique conformation of these fluorinated sugars may allow them to fit into the active site of the mutated polymerase in a way that overcomes the resistance mechanism.

However, this is not a universal property for all fluoro-analogues. Other studies have shown that the introduction of a 3'-fluorine into certain cytosine nucleoside analogues can markedly reduce their activity against lamivudine-resistant HIV-1 strains. asm.org This highlights the complexity of drug-resistance interactions and the need for continued research. The development of novel analogues must be coupled with detailed biochemical analysis of their interaction with various mutant polymerases to rationally design drugs that maintain potency against a wide spectrum of resistant variants. pitt.edu

Integration of Omics Data in Understanding Compound Mechanisms

The next frontier in understanding the full impact of this compound analogues lies in the integration of "omics" technologies. These high-throughput approaches—including genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive, system-wide view of the interactions between the drug, the host cell, and the virus. mdpi.complos.org

Future research can leverage these tools in several ways:

Transcriptomics (RNA-seq): By analyzing the gene expression profiles of host cells and the virus upon treatment, researchers can identify entire pathways that are perturbed. This can uncover unexpected off-target effects, reveal cellular defense mechanisms, and provide a more holistic understanding of the compound's mechanism of action beyond simple polymerase inhibition.

Proteomics: This approach can identify changes in protein expression and post-translational modifications. It can help pinpoint the specific host kinases involved in the analogue's activation, identify cellular proteins that may contribute to resistance, and characterize the global cellular response to the drug.

Metabolomics: By studying the complete set of small-molecule metabolites, researchers can gain deep insights into how the drug alters cellular metabolism. This is crucial for understanding both the anabolic activation pathway of the drug and any potential metabolic toxicities, such as interference with mitochondrial energy production.

Integrating these multiple omics datasets offers a powerful strategy to build comprehensive models of a drug's behavior. plos.org This approach can help identify novel biomarkers for drug efficacy or toxicity, elucidate complex resistance mechanisms, and guide the rational design of next-generation this compound analogues with superior therapeutic profiles.

Q & A

Basic: What are the key structural and physicochemical properties of 2'-fluoro-2',3'-dideoxyinosine critical for its biochemical activity?

Answer:

2'-F-ddI is a fluorinated dideoxynucleoside analog with the molecular formula C₁₀H₁₁FN₄O₃ (average mass: 254.221 g/mol) and a β-D-threo-pentofuranosyl configuration . The 2'-fluoro substitution enhances metabolic stability by resisting acid degradation and enzymatic deamination compared to non-fluorinated analogs . Key physicochemical properties include:

- Melting point : 182°C (for the related compound 2',3'-dideoxyinosine) .

- Stereochemistry : Three defined stereocenters, critical for substrate recognition by kinases and transporters .

- LogP : Estimated to be low (hydrophilic), influencing blood-brain barrier penetration .

Basic: How is this compound synthesized, and what are the challenges in achieving stereochemical purity?

Answer:

Synthesis typically involves:

Enzymatic routes : Using nucleoside phosphorylases or kinases (e.g., Lf-NDT A15T enzyme) to stereoselectively modify ribonucleosides, achieving yields up to 70% .

Organic synthesis : Multi-step processes starting from ribonucleosides, requiring protection/deprotection of hydroxyl groups and fluorination at the 2' position .

Challenges :

- Avoiding racemization during fluorination.

- Purifying diastereomers via HPLC or chiral chromatography .

Advanced: Why is this compound not phosphorylated by mitochondrial deoxyguanosine kinase (dGK), and what are the implications for its metabolic activation?

Answer:

dGK shows strict substrate specificity for purine deoxynucleosides (e.g., deoxyguanosine) and cannot phosphorylate 2'-F-ddI due to steric hindrance from the 2'-fluoro group and lack of a 3'-hydroxyl . This necessitates alternative activation pathways:

- 2'-Deoxycytidine kinase (dCK) : Phosphorylates 2'-F-ddI in T-cells, forming active triphosphate metabolites .

- Implication : Cell-specific phosphorylation efficiency impacts antiviral activity, requiring profiling of kinase expression in target tissues .

Advanced: How does the metabolic stability of this compound compare to non-fluorinated analogs in human T-cell lines?

Answer:

- Deamination resistance : 2'-F-ddI is deaminated 10× slower than 2',3'-dideoxyadenosine (ddAdo) due to fluorine’s electronegativity stabilizing the glycosidic bond .

- Cleavage resistance : The 2'-fluoro analog’s deaminated product (2'-F-ddlno) resists cleavage by purine nucleoside phosphorylase, prolonging intracellular half-life .

- Triphosphate accumulation : In MOLT-4 cells, 2'-F-ddI triphosphate levels are 5-fold higher than ddATP, enhancing antiviral potency .

Advanced: What methodological approaches are used to enhance CNS delivery of this compound, considering purine metabolism enzymes?

Answer:

Strategies include:

Prodrug design : Esterification to improve lipophilicity and bypass efflux transporters (e.g., probenecid-sensitive transporters) .

Enzyme targeting : Co-administration with adenosine deaminase (ADA) inhibitors to reduce hepatic metabolism .

Intracerebral microdialysis : Quantifying unbound drug concentrations in rodent brain extracellular fluid to assess CNS penetration .

Advanced: How can researchers resolve contradictions in reported phosphorylation efficiency of this compound across different cell models?

Answer:

Contradictions arise from cell-specific kinase expression (e.g., dCK vs. dGK). Methodological solutions:

Kinase profiling : Use qPCR or Western blotting to quantify dCK/dGK levels in cell lines .

Kinetic assays : Measure and for 2'-F-ddI phosphorylation in lysates from primary cells vs. immortalized lines .

CRISPR knockout models : Validate kinase dependency in dCK-deficient cell lines .

Basic: What analytical techniques are recommended for characterizing this compound and its metabolites?

Answer:

- HPLC-MS/MS : Quantifies parent drug and metabolites (e.g., 2'-F-ddI monophosphate) in biological matrices .

- NMR : Confirms stereochemical purity (e.g., , -NMR) .

- Enzymatic assays : Measures ADA activity using hypoxanthine as a byproduct .

Advanced: What evidence supports the role of 2'-fluoro substitution in conferring acid stability and oral bioavailability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.